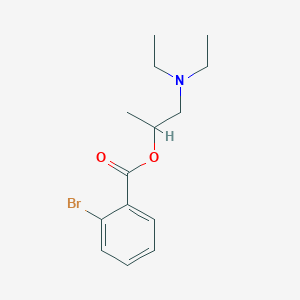
1-(Diethylamino)propan-2-yl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)propan-2-yl 2-bromobenzoate, also known as DEET, is an insect repellent that has been widely used for over 70 years. It is the most effective and commonly used insect repellent, providing protection against a wide range of insects such as mosquitoes, ticks, and fleas.
Mechanism of Action
1-(Diethylamino)propan-2-yl 2-bromobenzoate works by interfering with the insect's ability to detect human scent. It does this by blocking the receptors in the insect's antennae that detect human odor, making the insect unable to locate its prey. 1-(Diethylamino)propan-2-yl 2-bromobenzoate also has a repellent effect on insects, causing them to avoid contact with the treated skin.
Biochemical and Physiological Effects:
1-(Diethylamino)propan-2-yl 2-bromobenzoate has been shown to have a low toxicity level in humans and animals. It is metabolized in the liver and excreted in the urine. 1-(Diethylamino)propan-2-yl 2-bromobenzoate has also been shown to have a low absorption rate through the skin, making it safe for topical use. However, some studies have suggested that 1-(Diethylamino)propan-2-yl 2-bromobenzoate may have a negative effect on the central nervous system, although these findings are still inconclusive.
Advantages and Limitations for Lab Experiments
1-(Diethylamino)propan-2-yl 2-bromobenzoate is widely used in laboratory experiments due to its effectiveness as an insect repellent. It is also easy to obtain and relatively inexpensive. However, 1-(Diethylamino)propan-2-yl 2-bromobenzoate has some limitations in laboratory experiments, such as its potential to interfere with other chemical reactions and its potential to cause harm to the environment.
Future Directions
There are several potential future directions for 1-(Diethylamino)propan-2-yl 2-bromobenzoate research. One direction is to develop new insect repellents that are more effective and have fewer side effects. Another direction is to study the potential long-term effects of 1-(Diethylamino)propan-2-yl 2-bromobenzoate exposure on human health and the environment. Additionally, research could be conducted to determine the optimal concentration of 1-(Diethylamino)propan-2-yl 2-bromobenzoate for use in insect repellent products.
Synthesis Methods
The synthesis of 1-(Diethylamino)propan-2-yl 2-bromobenzoate involves the reaction between 2-bromobenzoic acid and diethylamino-1-propanol in the presence of a base such as sodium hydroxide. This reaction forms 1-(Diethylamino)propan-2-yl 2-bromobenzoate as a white crystalline powder.
Scientific Research Applications
1-(Diethylamino)propan-2-yl 2-bromobenzoate has been extensively studied for its insect repellent properties. It has been used in various scientific research studies to determine its effectiveness against different types of insects and in different environments. 1-(Diethylamino)propan-2-yl 2-bromobenzoate has also been studied for its safety and toxicity, as well as its potential to cause harm to the environment.
properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-8-6-7-9-13(12)15/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
IFQMPBHWWXUCSO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=CC=C1Br |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)